

pKa and acidity of 1,3-dimethylimidazolium salts in DMSO

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Compound of Interest

Compound Name: 1,3-Dimethylimidazolium

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An In-Depth Technical Guide on the pKa and Acidity of **1,3-Dimethylimidazolium** Salts in Dimethyl Sulfoxide (DMSO)

For researchers, scientists, and drug development professionals, understanding the acidity of **1,3-dimethylimidazolium** salts in non-aqueous solvents like dimethyl sulfoxide (DMSO) is crucial for various applications, including catalysis, organic synthesis, and the development of ionic liquids. This guide provides a comprehensive overview of the pKa values of these salts in DMSO, details the experimental methods for their determination, and explores the factors influencing their acidity.

Introduction

1,3-Dimethylimidazolium salts are a class of ionic liquids (ILs) that have garnered significant attention due to their unique properties, such as low volatility, high thermal stability, and tunable solvent properties. The acidity of the C2-proton on the imidazolium ring is a key characteristic that dictates their reactivity and utility, particularly in reactions where they can act as precursors to N-heterocyclic carbenes (NHCs). The pKa value, a quantitative measure of acidity, is therefore a critical parameter. In DMSO, a polar aprotic solvent, the pKa values of these salts are significantly different from those in aqueous solutions, highlighting the importance of solvent-specific acidity scales.

Quantitative pKa Data of 1,3-Dialkylimidazolium Salts in DMSO

The equilibrium acidities of a range of 1,3-dialkylimidazolium salts have been systematically measured in DMSO. The pKa values are influenced by the nature of the substituents on the imidazolium ring and the counter-ion. Below is a summary of reported pKa values for various 1,3-dialkylimidazolium salts in DMSO at 25°C.

Cation Structure	Counter-Anion	pKa in DMSO	Reference
1,3-Dimethylimidazolium	I ⁻	22.8	[1]
1-Ethyl-3-methylimidazolium	BF ₄ ⁻	22.5	[1]
1-Butyl-3-methylimidazolium	BF ₄ ⁻	22.5	[1]
1-Hexyl-3-methylimidazolium	BF ₄ ⁻	22.5	[1]
1-Octyl-3-methylimidazolium	BF ₄ ⁻	22.5	[1]
1-Allyl-3-methylimidazolium	Cl ⁻	22.0	[1]
1-Benzyl-3-methylimidazolium	Cl ⁻	21.3	[1]
1-(2-Hydroxyethyl)-3-methylimidazolium	Cl ⁻	22.4	[1]
1-(2-Methoxyethyl)-3-methylimidazolium	Br ⁻	22.5	[1]
1,2,3-Trimethylimidazolium	I ⁻	23.2	[1]
1,3-Dimethyl-4,5-dihydroimidazolium (Imidazolinium)	I ⁻	26.0	[2]
1,3,4,5-Tetramethylimidazolium	bis(trifluoromethanesulfonyl)imide (NTf ₂ ⁻)	23.4	[1][3]
1,3-Di-tert-butylimidazolium	Cl ⁻	25.6	[4]

1,3-Bis(2,4,6-trimethylphenyl)imidazolium (IMes·H ⁺)	Cl ⁻	19.40 ± 0.12	[4]
1,3-Bis(2,6-diisopropylphenyl)imidazolium (IPr·H ⁺)	Cl ⁻	19.29 ± 0.07	[4]
1-Methyl-3-(p-cyanophenyl)imidazolium	Br ⁻	20.2	[1]

Experimental Protocols for pKa Determination in DMSO

The determination of pKa values in non-aqueous solvents like DMSO requires specialized techniques due to the limitations of standard aqueous methods. The most common methods employed are the overlapping indicator method and the bracketing indicator method.

Overlapping Indicator Method

The overlapping indicator method is a spectrophotometric technique used to establish a continuous acidity scale.[\[1\]](#)[\[5\]](#) This method involves a series of indicators with successively increasing or decreasing pKa values that overlap.

Methodology:

- **Indicator Selection:** A series of indicators with known pKa values in DMSO are chosen. The pKa of the unknown compound should fall within the range of the indicator set.
- **Equilibrium Measurement:** The equilibrium between the unknown acid (AH) and the deprotonated form of an indicator (I⁻) is established in DMSO. $AH + I^- \rightleftharpoons A^- + IH$
- **Spectrophotometric Analysis:** The concentrations of the species at equilibrium are determined using UV-vis spectrophotometry by monitoring the characteristic absorbance of the indicator in its protonated (IH) and deprotonated (I⁻) forms.

- pKa Calculation: The pKa of the unknown acid is calculated using the following equation:
$$pKa(AH) = pKa(IH) + \log([A^-][IH] / [AH][I^-])$$
 By using a series of indicators, the pKa of the unknown compound can be accurately determined by linking it to the established acidity scale.

Bracketing Indicator Method

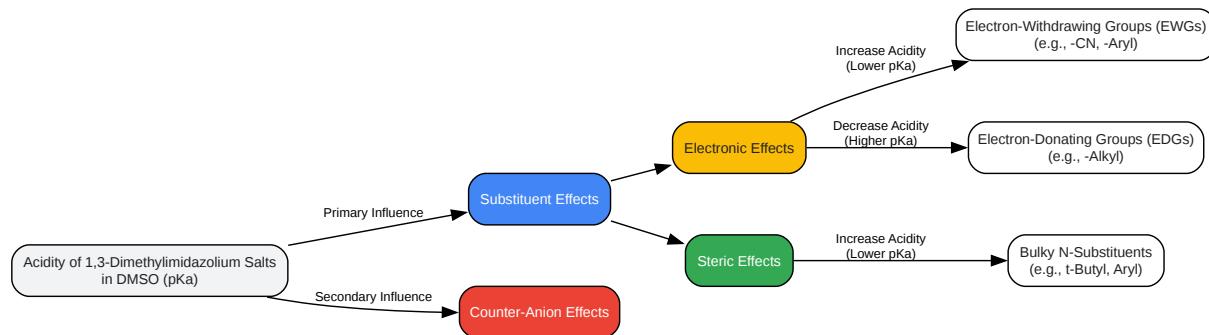
The bracketing indicator method is another common technique for determining pKa values in DMSO.^{[2][4][6]} This method involves comparing the acidity of the unknown compound to a series of indicators with known pKa values.

Methodology:

- Indicator Selection: A set of indicators whose pKa values bracket the expected pKa of the analyte is selected.
- Acid-Base Reactions: The unknown acid is reacted separately with the deprotonated forms of the selected indicators. Conversely, the deprotonated form of the unknown is reacted with the protonated indicators.
- Equilibrium Analysis: The position of the equilibrium for each reaction is determined, typically by ¹H NMR spectroscopy or UV-vis spectrophotometry, to see whether the unknown acid is stronger or weaker than the indicator acid.
- pKa Estimation: By identifying which indicators are protonated and which are deprotonated by the analyte, its pKa can be bracketed between the pKa values of two consecutive indicators in the scale.

Factors Influencing Acidity in DMSO

The acidity of **1,3-dimethylimidazolium** salts in DMSO is primarily influenced by electronic and steric effects of the substituents on the imidazolium ring and, to a lesser extent, the nature of the counter-anion.



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